molecular formula C9H8ClN3O4 B12470373 N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B12470373
M. Wt: 257.63 g/mol
InChI Key: ISSRUSWLLZPUDB-UHFFFAOYSA-N
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Description

N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is a chemical compound with the molecular formula C9H8ClN3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a carbamoyl group, and an ethanimidoyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride typically involves the reaction of 3-nitrophenyl isocyanate with ethanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride involves its interaction with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins or other biomolecules. This interaction can inhibit enzyme activity or alter the function of the target molecule. The nitrophenyl group plays a crucial role in the compound’s reactivity, facilitating its binding to nucleophilic sites .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylcarbamoyl chloride
  • N-(4-nitrophenyl)carbamoyl chloride
  • N-(2-nitrophenyl)carbamoyl chloride

Uniqueness

N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride is unique due to the presence of the 3-nitrophenyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective modification of nucleophilic sites is required. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and specificity .

Properties

Molecular Formula

C9H8ClN3O4

Molecular Weight

257.63 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C9H8ClN3O4/c1-6(10)12-17-9(14)11-7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,11,14)

InChI Key

ISSRUSWLLZPUDB-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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